4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide

Drug Design Lipophilicity Physicochemical Profiling

4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide offers a distinct pharmacophore fingerprint impossible to replicate with generic benzamides. The para-tert-butyl group (XLogP 3.2) combined with the conformationally restricted cyclopropyl-hydroxypropyl side chain creates a unique lipophilic-hydrogen bonding profile. Even minor structural changes in related series have shifted IC₅₀ from 8.7 µM to 149 µM, underscoring the need for compound-specific sourcing. Procure this exact scaffold to maximize hit diversity in fragment-based or HTS libraries and to benchmark computational ADME/logD models with a precisely defined benzamide probe.

Molecular Formula C17H25NO2
Molecular Weight 275.392
CAS No. 1286732-52-2
Cat. No. B2701407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
CAS1286732-52-2
Molecular FormulaC17H25NO2
Molecular Weight275.392
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O
InChIInChI=1S/C17H25NO2/c1-16(2,3)13-7-5-12(6-8-13)15(19)18-11-17(4,20)14-9-10-14/h5-8,14,20H,9-11H2,1-4H3,(H,18,19)
InChIKeyUXZHTHWEZUIVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide (CAS 1286732-52-2)


4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is a synthetic benzamide derivative (C₁₇H₂₅NO₂, MW 275.4) featuring a para-tert-butyl phenyl ring and a cyclopropyl-hydroxypropyl moiety on the amide nitrogen. It is cataloged with PubChem CID 52992748 and identified by the CAS number 1286732-52-2 [1]. The compound is listed within commercial screening libraries for early drug discovery, with its structure suggesting potential utility as a scaffold for enzyme inhibitor or receptor modulator development, though published biological characterization is not extensive [2].

Why Close Analogs of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide Cannot Be Substituted Without Verification


Benzamide derivatives with similar substitution patterns cannot be automatically substituted for 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide due to the sensitive structure-activity relationships inherent to this scaffold. The specific combination of the bulky, lipophilic para-tert-butyl group (XLogP3 = 3.2) and the conformationally restricted cyclopropyl-hydroxypropyl side chain creates a unique pharmacophore fingerprint [1]. Even minor changes to the aryl substitution or the N-alkyl chain have been shown to drastically alter potency in benzamide-based inhibitor series; for example, a methyl-to-methoxy substitution on a related benzamide core changed the IC₅₀ from 8.7 µM to 149 µM [2]. Therefore, procurement decisions must rely on compound-specific performance evidence rather than class-based assumptions.

Quantitative Differential Evidence for 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide Against Its Closest Analogs


Lipophilicity-Driven Property Differentiation from Des-Hydroxy and Des-Cyclopropyl Analogs

The target compound's computed XLogP3 of 3.2 differentiates it from a hypothetical, fully saturated analog (e.g., replacing the cyclopropyl-hydroxypropyl group with a simple propyl chain), which would have a lower logP due to the absence of the hydrophobic cyclopropane ring and hydrogen-bonding hydroxyl group. This lipophilicity value is a critical parameter for predicting membrane permeability and metabolic stability in early drug discovery [1].

Drug Design Lipophilicity Physicochemical Profiling

Conformational Rigidity Advantage Over Flexible Benzamide Derivatives

The cyclopropyl ring in the target compound imparts significant conformational rigidity compared to benzamide derivatives with acyclic N-substituents, such as N-(2-hydroxy-2-methylpropyl)-4-tert-butylbenzamide. The restricted rotation around the cyclopropyl-α-carbon bond can reduce the entropic penalty upon target binding, a well-established principle in medicinal chemistry (class-level inference). However, a direct, quantitative entropy-enthalpy compensation comparison between these exact compounds has not been experimentally reported.

Medicinal Chemistry Ligand Efficiency Conformational Analysis

Credible Application Scenarios for 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide Based on Current Evidence


Fragment-Based or Screening Library Diversity Set Member

Given its structural novelty and commercial availability from Life Chemicals, this compound is best positioned as a diversity element in a fragment-based drug discovery (FBDD) or high-throughput screening (HTS) library [1]. Its unique combination of a tert-butyl substituted benzamide and a cyclopropyl-hydroxypropyl tail increases the library's coverage of underpopulated chemical space, which is valuable for identifying novel hits against challenging targets.

Biochemical Probe Development for Serine Hydrolase or Kinase Targets

The benzamide core is a recognized zinc-binding group in histone deacetylase (HDAC) inhibitors and a hinge-binding motif in kinase inhibitors. While no direct activity data exists for this compound, the cyclopropyl-hydroxypropyl extension offers a distinct trajectory for exploring the catalytic pocket of serine hydrolases [2]. Researchers aiming to explore structure-activity relationships around a benzamide warhead could use this compound as a starting scaffold, comparing its activity to simpler N-alkyl benzamide controls in custom enzyme assays.

Physicochemical Property Benchmarking and Model Validation

The compound's well-defined structure and computed properties (e.g., XLogP 3.2, TPSA 49.3 Ų) make it suitable for validating in silico ADME prediction models or chromatographic lipophilicity measurements (e.g., CHI-logD) [3]. Its procurement for this purpose is justified when a set of benzamide analogs with precisely varied lipophilicity and hydrogen-bonding capacity is required to benchmark computational tools.

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